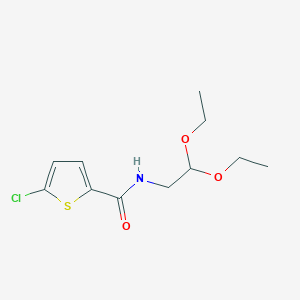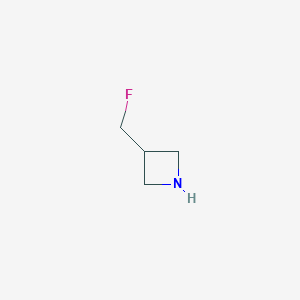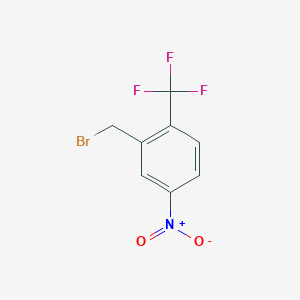
3-Brom-1H-indol-2-carbonitril
Übersicht
Beschreibung
3-Bromo-1H-indole-2-carbonitrile is a brominated indole derivative with a carbonitrile group at the 2-position. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Bromination of Indole Derivatives: The compound can be synthesized by brominating 1H-indole-2-carbonitrile using brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method involves the diazotization of 1H-indole-2-carbonitrile followed by the Sandmeyer reaction with bromine to introduce the bromo group.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: Oxidation reactions can convert 3-bromo-1H-indole-2-carbonitrile to its corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be used to reduce the carbonitrile group to an amine.
Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) in polar solvents.
Major Products Formed:
Oxidation Products: Indole-2-carboxylic acids or indole-2-carboxaldehydes.
Reduction Products: 3-bromo-1H-indole-2-amine.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has been investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules in cell biology and play a main role in various biological activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities and can have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
3-bromo-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-bromo-1H-indole-2-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
3-bromo-1H-indole-2-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a crucial role in cell signaling and regulation . Additionally, 3-bromo-1H-indole-2-carbonitrile may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-bromo-1H-indole-2-carbonitrile involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, blocking their activity or altering their conformation . This binding interaction can result in the inhibition of key metabolic pathways or the activation of signaling cascades that regulate cellular processes . Additionally, 3-bromo-1H-indole-2-carbonitrile may influence gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1H-indole-2-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 3-bromo-1H-indole-2-carbonitrile, can undergo degradation under certain conditions, leading to a decrease in their efficacy . The compound’s stability can be enhanced by optimizing storage conditions and formulation . Long-term exposure to 3-bromo-1H-indole-2-carbonitrile may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-bromo-1H-indole-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing dosage . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
3-bromo-1H-indole-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity . Additionally, 3-bromo-1H-indole-2-carbonitrile may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-bromo-1H-indole-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux or uptake transporters, influencing its intracellular concentration and localization . Binding proteins, such as albumin or globulins, can also affect the compound’s distribution and bioavailability . The localization and accumulation of 3-bromo-1H-indole-2-carbonitrile within specific tissues or organs can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-bromo-1H-indole-2-carbonitrile is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-bromo-1H-indole-2-carbonitrile may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis . The subcellular distribution of the compound can influence its potency, selectivity, and overall biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1H-indole-2-carbonitrile
3-Iodo-1H-indole-2-carbonitrile
3-Methyl-1H-indole-2-carbonitrile
Uniqueness: 3-Bromo-1H-indole-2-carbonitrile is unique due to its bromo substituent, which imparts different chemical reactivity and biological activity compared to its chloro, iodo, or methyl counterparts. The bromo group enhances the compound's ability to participate in electrophilic substitution reactions and increases its potential as a pharmacophore in drug design.
Eigenschaften
IUPAC Name |
3-bromo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQWPZGXKILDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)








![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)




